molecular formula C15H11Cl2NO4S2 B1469538 5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride CAS No. 1341039-18-6

5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride

Cat. No.: B1469538
CAS No.: 1341039-18-6
M. Wt: 404.3 g/mol
InChI Key: PQEGSZQQVDHDEN-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride is a useful research compound. Its molecular formula is C15H11Cl2NO4S2 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
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Biological Activity

5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride, with the chemical formula C15_{15}H11_{11}Cl2_2NO4_4S and CAS number 1341039-18-6, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its roles in various therapeutic applications, particularly in antibacterial and anticancer research.

  • Molecular Weight : 404.28 g/mol
  • Purity : Minimum 95%
  • Structure : The compound features a chloro group, a sulfonyl moiety, and an indole structure, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth effectively. In vitro studies have demonstrated that related indole derivatives can target various Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundStaphylococcus aureus8
Similar Indole DerivativeE. coli16
Sulfonamide DerivativeMRSA4

Anticancer Activity

Studies have also explored the anticancer potential of sulfonamide derivatives. The mechanism of action often involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. The inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHeLa (cervical cancer)10
Tertiary Sulfonamide DerivativeMCF-7 (breast cancer)5

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within bacterial and cancer cells. For instance, the sulfonyl chloride group can participate in nucleophilic attack mechanisms, leading to the formation of covalent bonds with target proteins, thereby inhibiting their function.

Case Studies

Several case studies have reported on the synthesis and evaluation of related compounds:

  • Study on Antibacterial Efficacy : A series of indole-based sulfonamides were synthesized and tested against MRSA strains. The study found that modifications to the sulfonamide group significantly enhanced antibacterial activity.
  • Anticancer Evaluation : A compound similar to this compound was tested against multiple cancer cell lines, revealing potent cytotoxic effects attributed to CA IX inhibition.

Scientific Research Applications

Pharmaceutical Development

5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride is primarily utilized in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group allows for the introduction of sulfonamide moieties, which are critical in drug development.

Case Study : A study on the synthesis of novel indole derivatives demonstrated that this compound could be used as an intermediate in the formation of potent anti-cancer agents, showcasing its potential in oncology research .

Chemical Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and other nitrogen-containing compounds. The chlorosulfonyl group can react with various nucleophiles, making it valuable for creating complex molecular architectures.

Data Table: Reactions Involving this compound

Reaction TypeNucleophileProduct TypeReference
Nucleophilic SubstitutionAmineSulfonamide
Coupling ReactionPhenolSulfide Compound
Friedel-Crafts ReactionAromatic CompoundsAlkylated Products

Material Science

In material science, this compound can be used to modify surfaces or create new materials with specific properties. Its ability to form covalent bonds with various substrates makes it suitable for applications in coatings and polymers.

Case Study : Research has indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance materials .

Biological Research

The biological activity of sulfonamide compounds derived from this compound has been investigated for potential antimicrobial and anti-inflammatory effects. The indole structure is known for its biological significance, particularly in modulating biological pathways.

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Indole-Sulfonamide AAntimicrobial15
Indole-Sulfonamide BAnti-inflammatory10

Q & A

Q. Basic: What are the standard synthetic routes for 5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride?

Answer:
The synthesis typically involves sequential sulfonylation of the indole nitrogen and the 3-position. A common method is:

  • Step 1: Deprotonation of 5-chloroindole using a strong base (e.g., NaH in DMF) to activate the N-H position, followed by reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) to introduce the first sulfonyl group .
  • Step 2: A second sulfonylation at the 3-position using chlorosulfonic acid or sulfuryl chloride under controlled conditions.
    Key characterization methods include ¹H/¹³C-NMR (to confirm substitution patterns) and HR-ESI-MS (to verify molecular weight). Challenges include avoiding over-sulfonylation and managing reactivity of the sulfonyl chloride groups.

Q. Advanced: How can reaction conditions be optimized for sulfonylation efficiency and regioselectivity?

Answer:
Optimization involves:

  • Base selection: NaH in DMF (as in ) ensures complete deprotonation of the indole nitrogen, but alternatives like LDA or KHMDS may improve regioselectivity for bulky substrates.
  • Temperature control: Low temperatures (−20°C to 0°C) minimize side reactions (e.g., hydrolysis of sulfonyl chlorides).
  • Solvent effects: Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the indole nitrogen.
  • Stoichiometry: Using 1.1–1.3 equivalents of sulfonyl chloride per reactive site prevents excess reagent accumulation.
    Advanced monitoring techniques, such as in-situ FTIR or HPLC-MS , can track reaction progress and identify intermediates.

Q. Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • X-ray crystallography: Provides unambiguous confirmation of molecular geometry. For example, single-crystal studies using SHELXL (as in ) revealed bond angles and torsion angles consistent with sulfonyl group orientation.
  • NMR spectroscopy: ¹H-NMR detects aromatic protons (e.g., deshielded signals at δ 7.5–8.5 ppm for sulfonyl-substituted indoles), while ¹³C-NMR identifies quaternary carbons adjacent to sulfonyl groups .
  • Mass spectrometry: HR-ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ or [M–Cl]⁺ fragments).

Q. Advanced: How do crystallographic data resolve ambiguities in sulfonyl group orientation?

Answer:
Single-crystal X-ray diffraction (SC-XRD) analysis resolves steric and electronic effects influencing sulfonyl group orientation. For example:

  • In , the 4-methylbenzenesulfonyl group at N1 adopts a coplanar conformation with the indole ring due to π-stacking interactions.
  • The 3-sulfonyl chloride group exhibits a dihedral angle of ~85° relative to the indole plane, minimizing steric clashes.
    Refinement using SHELXL allows precise modeling of thermal displacement parameters and hydrogen bonding networks, which are critical for validating structural assignments.

Q. Advanced: What strategies mitigate hydrolysis of sulfonyl chloride groups during synthesis?

Answer:

  • Anhydrous conditions: Use rigorously dried solvents (e.g., DMF over molecular sieves) and inert atmospheres (N₂/Ar).
  • Low-temperature quenching: Add reaction mixtures to ice-cold aqueous solutions to rapidly terminate reactions.
  • Protective additives: Incorporate scavengers like DIPEA to neutralize trace acids or moisture.
  • Workup optimization: Prefer rapid extraction (e.g., dichloromethane/water partitioning) over prolonged aqueous exposure.

Q. Basic: How is this compound utilized as an intermediate in complex molecule synthesis?

Answer:
The dual sulfonyl chloride groups enable diverse derivatization:

  • Nucleophilic substitution: Reaction with amines or alcohols yields sulfonamides or sulfonate esters.
  • Cross-coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the indole 2-position, as demonstrated in for similar systems.
  • Heterocycle formation: The 3-sulfonyl chloride can act as a leaving group in cyclization reactions to form fused indole systems.

Q. Advanced: What computational methods support mechanistic studies of sulfonylation reactions?

Answer:

  • DFT calculations: Model transition states to predict regioselectivity (e.g., N1 vs. C3 sulfonylation). Basis sets like B3LYP/6-311+G(d,p) are commonly used.
  • Molecular docking: For bioactive derivatives, docking studies (e.g., AutoDock Vina) assess interactions with target proteins.
  • Reaction kinetics: Use software like Gaussian or ORCA to simulate energy profiles and identify rate-limiting steps.

Properties

IUPAC Name

5-chloro-1-(4-methylphenyl)sulfonylindole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4S2/c1-10-2-5-12(6-3-10)24(21,22)18-9-15(23(17,19)20)13-8-11(16)4-7-14(13)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEGSZQQVDHDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341039-18-6
Record name 5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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